molecular formula C17H13NO B610386 Quininib CAS No. 143816-42-6

Quininib

Número de catálogo B610386
Número CAS: 143816-42-6
Peso molecular: 247.297
Clave InChI: NXNDEWNGCMCWMA-ZRDIBKRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quininib is a small molecule drug with anti-angiogenic activity . It has a molecular weight of 283.75 g/mol . This compound was initially identified as a drug hit during a random chemical library screen for determinants of developmental ocular angiogenesis .


Synthesis Analysis

This compound is a stereoisomer of quinine, which is derived from the bark of the South American cinchona tree . The synthesis of quinine has been achieved , and the enzymes of this biosynthetic pathway have been discovered . The enzymatic basis for quinine biosynthesis was investigated, and three enzymes involved in the early and late steps of the pathway were discovered .


Molecular Structure Analysis

This compound is a quinoline derivative . The molecular structure of quinine, a stereoisomer of this compound, has been described in several studies .


Chemical Reactions Analysis

Quinones, the class of compounds to which this compound belongs, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . The chemical reactivity of quinones has been studied to understand their biological activity .

Aplicaciones Científicas De Investigación

Quininib: Aplicaciones de Investigación Científica

    Antagonismo del Receptor de Leucotrienos Cisteinílicos: this compound actúa como un antagonista de los receptores de leucotrienos cisteinílicos 1 y 2 (CysLT1-2), con valores de IC50 de 1,2 y 52 μM, respectivamente. Este antagonismo es significativo en la investigación de las respuestas inflamatorias y el asma, donde los leucotrienos juegan un papel clave {svg_1}.

    Inhibición de la Angiogénesis del Desarrollo: Es un potente inhibidor de la angiogénesis del desarrollo, particularmente en el ojo de pez cebra, lo que lo hace valioso para estudiar las patologías neovasculares oculares {svg_2}.

    Patologías Neovasculares Oculares: this compound puede complementar los actuales agentes biológicos anti-VEGF en la investigación de las patologías neovasculares oculares, ofreciendo una posible estrategia de tratamiento alternativo {svg_3}.

    Inhibición de la Revascularización Retiniana: Se ha demostrado que el compuesto inhibe eficazmente la revascularización retiniana en modelos de ratón de retinopatía inducida por oxígeno (OIR), lo cual es crucial para comprender y tratar las retinopatías proliferativas {svg_4}.

    Inhibición de la Angiogénesis en Modelos de Retinopatía: this compound es eficaz para inhibir la angiogénesis en el modelo de ratón de retinopatía inducida por oxígeno, que es un modelo significativo para estudiar las retinopatías proliferativas {svg_5}.

Para obtener información más detallada sobre cada aplicación, sería necesaria una investigación adicional y la lectura de la literatura científica.

{svg_6}MCE - MCE-生物活性分子大师 {svg_7}MilliporeSigma

Mecanismo De Acción

Target of Action

Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) which is involved in inflammation and has been linked to a range of diseases, including cancer . It also modulates the expression of ferroptosis markers in cells .

Mode of Action

This compound interacts with its targets by acting as an antagonist to the CysLT 1 receptor . This interaction alters the expression of ferroptosis markers in cells . Ferroptosis is a relatively new type of cell death driven by iron-dependent peroxidation of phospholipids .

Biochemical Pathways

This compound affects the ferroptosis pathway, a process of regulated cell death . It modulates the expression of key markers of this pathway, such as Glutathione Peroxidase 4 (GPX4), Glutamate-Cysteine Ligase Modifier Subunit (GCLM), Heme Oxygenase 1 (HO-1), and 4 Hydroxynonenal (4-HNE) . These changes in expression can lead to significant alterations in cellular biochemistry .

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds, such as quinine, can be influenced by factors such as severity of infection, routes of administration, and nutritional status .

Result of Action

The action of this compound results in the modulation of key markers that induce ferroptosis . This leads to a form of cell death driven by iron-dependent peroxidation of phospholipids . High expression levels of key genes modulating ferroptosis are associated with a worse prognosis in certain conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the severity of infection can impact the pharmacokinetics of this compound . .

Direcciones Futuras

Quininib has shown promise as a novel therapeutic agent for colorectal cancer . It significantly reduced tumor growth of HT-29-luc2 CRC tumor xenografts compared to vehicle control . The future of kinase drug discovery, the class of drugs to which this compound belongs, is being explored, with a focus on overcoming the challenge of drug resistance .

Propiedades

IUPAC Name

2-[(E)-2-quinolin-2-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNDEWNGCMCWMA-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4838-66-8
Record name 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.